molecular formula C6H7N3O3 B12094904 5-Methoxy-3-nitropyridin-2-amine

5-Methoxy-3-nitropyridin-2-amine

Cat. No.: B12094904
M. Wt: 169.14 g/mol
InChI Key: CWZRYCOVDLNMBS-UHFFFAOYSA-N
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Description

5-Methoxy-3-nitropyridin-2-amine is an organic compound with the molecular formula C6H7N3O3 It is a derivative of pyridine, characterized by the presence of a methoxy group at the 5-position, a nitro group at the 3-position, and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method starts with the nitration of 5-methoxypyridine to introduce the nitro group at the 3-position. This is followed by the reduction of the nitro group to an amino group. The general steps are as follows:

    Nitration: 5-Methoxypyridine is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to yield 5-methoxy-3-nitropyridine.

    Reduction: The nitro group in 5-methoxy-3-nitropyridine is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction steps to enhance efficiency and yield. Additionally, industrial methods focus on minimizing waste and ensuring the safety of the processes.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro or nitroso group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-methoxy-3-nitropyridine-2-nitroso or 5-methoxy-3-nitropyridine-2-nitro.

    Reduction: Formation of 5-methoxy-3-aminopyridine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-3-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active pyridine derivatives.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-nitropyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and nitro groups can influence the compound’s electronic properties, affecting its binding affinity and reactivity. The amino group can form hydrogen bonds, further modulating its interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-nitropyridin-3-amine: Similar structure but different position of the nitro and amino groups.

    3-Methoxy-5-nitropyridin-2-amine: Another positional isomer with different chemical properties.

    5-Methoxy-3-nitropyridine: Lacks the amino group, leading to different reactivity and applications.

Uniqueness

5-Methoxy-3-nitropyridin-2-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

5-methoxy-3-nitropyridin-2-amine

InChI

InChI=1S/C6H7N3O3/c1-12-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3,(H2,7,8)

InChI Key

CWZRYCOVDLNMBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)N)[N+](=O)[O-]

Origin of Product

United States

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